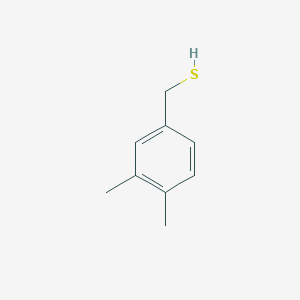

(3,4-Dimethylphenyl)methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELNMWPKGYYFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 3,4 Dimethylphenyl Methanethiol

The synthesis of (3,4-Dimethylphenyl)methanethiol, a substituted aromatic thiol, can be achieved through various established and emerging chemical methodologies. These strategies primarily focus on the formation of the carbon-sulfur (C-S) bond, a cornerstone of organosulfur chemistry. The following sections detail both classical and modern "green" approaches that are applicable to the preparation of this specific compound.

Chemical Reactivity and Reaction Mechanisms of 3,4 Dimethylphenyl Methanethiol

Fundamental Reactivity of the Thiol Group

The thiol group is the sulfur analog of an alcohol group and exhibits distinct chemical properties, including notable nucleophilicity and susceptibility to oxidation. libretexts.orgnih.gov

The sulfur atom in the thiol group of (3,4-Dimethylphenyl)methanethiol is characterized by its high nucleophilicity. libretexts.org Sulfur is a better nucleophile than oxygen because it is larger and its electrons are more polarizable, making them more readily available for bond formation with electrophilic centers. nih.gov Thiols are also more acidic than their alcohol counterparts; thus, the corresponding thiolate anion (RS⁻) is easily formed in the presence of a base. wikipedia.orgmsu.edu This thiolate is a potent nucleophile that readily participates in nucleophilic substitution reactions (Sₙ2) with alkyl halides to form new carbon-sulfur bonds, resulting in the formation of a thioether. libretexts.orgmsu.edu

The general reaction proceeds as follows: (3,4-Me₂C₆H₃CH₂S⁻)Na⁺ + R-X → 3,4-Me₂C₆H₃CH₂S-R + NaX (where R-X is an alkyl halide)

This inherent nucleophilicity is a cornerstone of thiol chemistry and is exploited in various synthetic transformations.

Thiols are readily oxidized under various conditions to form disulfides (R-S-S-R). This is one of the most significant reactions of the thiol group. biolmolchem.com For this compound, oxidation yields bis(3,4-dimethylbenzyl) disulfide. This conversion can be achieved using a range of mild oxidizing agents, including hydrogen peroxide, iodine, or even air (autoxidation), particularly in the presence of base and metal catalysts. wikipedia.orgmdpi.com

The general oxidation reaction is: 2 (3,4-Me₂C₆H₃CH₂SH) + [O] → 3,4-Me₂C₆H₃CH₂S-SCH₂C₆H₃(Me₂)₂ + H₂O (where [O] represents an oxidizing agent)

This process is fundamental in both synthetic organic chemistry and biological systems, where disulfide bonds are crucial for protein structure. biolmolchem.comchemrxiv.org More aggressive oxidation can lead to the formation of higher oxidation states of sulfur, such as sulfenic, sulfinic, and sulfonic acids. wikipedia.org

The formation of disulfides is often a reversible process. A thiol can react with a disulfide, leading to a thiol-disulfide exchange or interchange reaction. nih.gov This reaction proceeds via nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. The result is the formation of a new disulfide and a new thiolate. chimicatechnoacta.ru

The general equilibrium is: R-SH + R'-SSR' ⇌ R-SSR' + R'-SH

This dynamic equilibrium is vital in biological systems for processes like protein folding and maintaining redox homeostasis. nih.govwisc.edu For this compound, it can react with another disulfide to form an unsymmetrical disulfide, highlighting the dynamic nature of the sulfur-sulfur bond. chimicatechnoacta.ru

Derivatization Reactions for Analytical and Synthetic Purposes

To facilitate analysis or prepare new compounds, the thiol group of this compound can be chemically modified, or "derivatized." This is often done to introduce a feature that enhances detection by analytical instruments or to alter the molecule's chemical properties for a specific synthetic goal.

Benzoyl chloride is a reagent widely used to derivatize functional groups such as amines, phenols, and thiols. nih.govdaneshyari.com The reaction with a thiol, known as the Schotten-Baumann reaction, involves the nucleophilic thiol attacking the electrophilic carbonyl carbon of benzoyl chloride. chromatographyonline.com This results in the formation of a thioester and hydrochloric acid.

The reaction for this compound is: 3,4-Me₂C₆H₃CH₂SH + C₆H₅COCl → 3,4-Me₂C₆H₃CH₂S-COC₆H₅ + HCl

This derivatization is highly valuable in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comresearchwithrowan.com Adding the benzoyl group increases the molecule's hydrophobicity and molecular weight, which can improve its retention on reversed-phase chromatography columns and enhance its ionization efficiency for mass spectrometry detection. nih.govchromatographyonline.com

Dithiodipyridines, such as 2,2'-dithiodipyridine (B1663999) (2,2'-DTDP) or 4,4'-dithiodipyridine (4,4'-DTDP), are classic reagents used for the quantification of thiols. researchgate.net The reaction is a thiol-disulfide exchange. The thiol from this compound attacks the disulfide bond of DTDP, forming a mixed disulfide and releasing a molecule of thiopyridone. nih.govnih.gov

The reaction with 2,2'-DTDP is: 3,4-Me₂C₆H₃CH₂SH + (C₅H₄NS)₂ → 3,4-Me₂C₆H₃CH₂S-SNC₅H₄ + C₅H₄NSH

The released product, 2-thiopyridone, has a strong UV absorbance, allowing for the sensitive spectrophotometric quantification of the original thiol. chrom-china.com This method is widely applied in biochemistry and analytical chemistry for determining thiol concentrations in various samples. nih.govacs.org The derivatives are also stable and suitable for analysis by HPLC-MS/MS. acs.org

L-Benzyl-2-chloropyridinium Bromide Derivatization

The derivatization of thiols with 1-benzyl-2-chloropyridinium (B76325) bromide is a method employed for the analysis of thiol-containing compounds. This reaction proceeds via a nucleophilic substitution mechanism where the thiol group of this compound acts as the nucleophile.

The key steps of the reaction are:

Nucleophilic Attack: The sulfur atom of the thiol group attacks the electrophilic carbon atom of the pyridinium (B92312) ring that is bonded to the chlorine atom.

Chloride Ion Departure: This attack leads to the displacement of the chloride ion, which is a good leaving group.

Formation of S-Pyridinium Derivative: The result is the formation of a stable S-pyridinium derivative of this compound.

This derivatization is advantageous for analytical purposes, such as high-performance liquid chromatography (HPLC), because the resulting S-pyridinium product possesses strong ultraviolet (UV) absorption properties, facilitating its detection. nih.gov A method for the simultaneous detection and quantification of various plasma thiols utilizes this derivatization, where the derivatives are separated and monitored at 315 nm. nih.gov The reaction is rapid and quantitative, forming stable products suitable for analysis. nih.gov

| Reactant | Reagent | Product | Reaction Type | Analytical Utility |

| This compound | 1-Benzyl-2-chloropyridinium Bromide | S-Pyridinium derivative | Nucleophilic Substitution | HPLC with UV detection |

Ethacrynic Acid Derivatization

The reaction of this compound with ethacrynic acid is an example of a conjugate addition, specifically a Michael addition. Ethacrynic acid contains an α,β-unsaturated ketone, which is an excellent Michael acceptor.

The reaction mechanism involves the following steps:

Thiolate Formation: In the presence of a base, the thiol group of this compound is deprotonated to form a more nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated ketone system in ethacrynic acid.

Enolate Formation and Protonation: The attack results in the formation of an enolate intermediate, which is then protonated to yield the final thiol adduct.

Studies on the adducts of ethacrynic acid with various thiols have shown that these reactions are often reversible. nih.gov The rate of the reverse reaction, which liberates the original thiol and ethacrynic acid, can be influenced by the structure of the thiol adduct. nih.gov The formation of these adducts is a key aspect of the biological activity of ethacrynic acid. nih.govnih.gov

| Reactant | Reagent | Product | Reaction Type | Key Feature |

| This compound | Ethacrynic Acid | Thiol adduct | Michael Addition | Reversible reaction nih.gov |

Pseudotargeted Metabolomics with Thiol Derivatization Reagents

Pseudotargeted metabolomics is an analytical strategy that combines the broad screening of untargeted metabolomics with the sensitivity and specificity of targeted analysis. For the analysis of low-molecular-weight thiols like this compound, derivatization is often essential to improve their detection by techniques such as mass spectrometry (MS) and liquid chromatography (LC). nih.gov

Several classes of reagents are employed for the derivatization of thiols in this context:

Maleimides: Reagents containing an N-substituted maleimide (B117702) group react with thiols via a Michael addition to form stable thioether adducts. nih.gov A novel derivatization reagent, (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), has been developed for the selective detection of free thiols in mass spectrometry imaging. nih.govresearchgate.net

Active Halogens: Compounds with a reactive halogen, such as iodoacetamide, react with thiols through nucleophilic substitution to form a stable thioether bond. nih.gov

Selenium-based Reagents: Reagents like ebselen (B1671040) and N-(phenylseleno)phthalimide offer highly selective and rapid derivatization of thiols through the cleavage of a Se-N bond and formation of a new Se-S bond. These reactions are often reversible under reducing conditions. pnnl.gov

The choice of derivatization reagent depends on the analytical platform and the specific requirements of the study. The goal is to enhance the ionization efficiency, chromatographic retention, and/or detection sensitivity of the thiol analytes. nih.gov

| Derivatization Strategy | Reagent Class Example | Reaction with Thiol | Application in Metabolomics |

| Michael Addition | N-substituted maleimides nih.gov | Forms stable thioether adducts. | Improves detection in MS and LC. |

| Nucleophilic Substitution | Iodoacetamide nih.gov | Forms stable thioether bonds. | Enhances analytical sensitivity. |

| Selenium-based Tagging | Ebselen pnnl.gov | Forms a reversible Se-S bond. | Allows for selective identification and enrichment of thiols. pnnl.gov |

Reaction Pathways with Specific Organic Moieties

Conjugate Addition to Electron-Deficient Alkenes (Michael Addition)

The thia-Michael addition is a fundamental reaction in organic synthesis for the formation of carbon-sulfur bonds. srce.hr In this reaction, the nucleophilic thiol, this compound, adds to an electron-deficient alkene, also known as a Michael acceptor.

The general mechanism proceeds as follows:

Thiolate Generation: A base is typically used to deprotonate the thiol, forming the more potent nucleophile, the thiolate anion.

1,4-Conjugate Addition: The thiolate anion attacks the β-carbon of the activated alkene.

Protonation: The resulting carbanion (or enolate) is protonated by a proton source, such as the solvent or a conjugate acid, to yield the final adduct.

This reaction is highly efficient and can be catalyzed by various catalysts, including bases and Lewis acids. srce.hr The choice of catalyst and reaction conditions can influence the rate and selectivity of the addition. Computational studies on the addition of methanethiol (B179389) to various Michael acceptors have provided insights into the thermodynamics and kinetics of these reactions. nih.gov The reaction is generally thermodynamically favorable. usm.edu

Reactions with N-Substituted Maleimides

The reaction of this compound with N-substituted maleimides is a specific and widely used example of the thia-Michael addition. This reaction is particularly important in bioconjugation chemistry for linking molecules to cysteine residues in proteins.

The mechanism of thiol addition to N-substituted maleimides can proceed through different pathways: acs.orgrsc.org

Stepwise Mechanism (Rate-Limiting Nucleophilic Attack): The thiolate anion attacks the maleimide double bond, forming an intermediate carbanion, which is then rapidly protonated. This pathway is favored for alkyl thiols. acs.org

Stepwise Mechanism (Rate-Limiting Proton Transfer): The initial nucleophilic attack is reversible, and the subsequent proton transfer is the rate-determining step.

Concerted Mechanism: The carbon-sulfur bond formation and the proton transfer occur simultaneously in a single transition state.

The reaction kinetics and mechanism can be influenced by the solvent, the initiator (base or nucleophile), and the specific structure of the thiol. rsc.org Experimental and computational studies have shown that base-initiated thiol-Michael reactions with N-substituted maleimides are typically highly selective and quantitative. figshare.comacs.org

| Reactant | Reagent | Product | Reaction Type | Mechanistic Pathways |

| This compound | N-Substituted Maleimide | Succinimide thioether adduct | Michael Addition | Stepwise or Concerted acs.orgrsc.org |

Hydrothiolation Reactions Mediated by Transition Metals

The addition of the S-H bond of thiols across unsaturated carbon-carbon bonds, known as hydrothiolation, is a highly atom-economical method for the synthesis of organosulfur compounds. For aryl methanethiols such as this compound, transition metal catalysis provides a powerful tool to control the regioselectivity and stereoselectivity of this transformation, which is often challenging to achieve through radical or ionic pathways. nih.govscispace.com The use of various transition metals, including rhodium, palladium, nickel, and copper, has been extensively explored for the hydrothiolation of alkynes, allenes, and dienes with aryl thiols. acs.orgnih.govescholarship.org

The mechanistic pathways of transition metal-mediated hydrothiolation are diverse and depend on the metal, ligands, and substrates involved. scispace.com Generally, two primary activation modes are considered. The most common approach involves the activation of the thiol. scispace.com This can occur via two main pathways: an acid-base reaction to form a metal-thiolate complex or an oxidative addition of the S-H bond to the metal center to generate a hydride-thiolate species. scispace.com Alternatively, the transition metal can activate the unsaturated C-C bond by coordination, rendering it more susceptible to nucleophilic attack by the thiol. scispace.com Aromatic thiols, due to their higher acidity compared to aliphatic thiols, readily undergo oxidative addition and protonolysis. scispace.com

The regiochemical outcome of the hydrothiolation, yielding either Markovnikov or anti-Markovnikov adducts, is a critical aspect of these reactions and is often dictated by the catalyst system. For instance, palladium-catalyzed hydrothiolation of terminal alkynes with thiols has been shown to proceed through a palladium-thiolate intermediate. nih.gov The subsequent insertion of the alkyne into the palladium-sulfur bond is typically the rate-determining step and favors the formation of the Markovnikov product. nih.gov However, for aromatic alkynes, the cis-configured anti-Markovnikov product can be favored. nih.gov

Rhodium catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, have demonstrated remarkable control over regioselectivity in the hydrothiolation of alkynes. nih.govacs.org The steric and electronic properties of the ligands play a crucial role. For example, the use of mononuclear rhodium complexes can favor the formation of Markovnikov vinyl sulfides, while dinuclear precursors may lead to linear, anti-Markovnikov products. nih.govresearchgate.net This switch is attributed to the arrangement of ligands in the rhodium's coordination sphere, which directs the insertion of the alkyne into the rhodium-thiolate bond. nih.govacs.org DFT calculations have supported a mechanism where the migratory insertion of the alkyne into the Rh-S bond is the rate-determining step. nih.gov

Nickel-catalyzed systems have also emerged as effective for hydrothiolation reactions. For example, a nickel(0) complex has been used for the regioselective hydrothiolation of terminal arylallenes with thiophenols to produce allyl sulfides. acs.org More recently, the combination of nickel catalysis with visible-light photoredox catalysis has enabled the highly regioselective hydrothiolation of allenes with both aromatic and aliphatic thiols. acs.org

The following table provides representative examples of transition metal-mediated hydrothiolation reactions with aryl thiols, illustrating the variety of catalysts, substrates, and conditions employed, which would be applicable to this compound.

Representative Data on Transition Metal-Mediated Hydrothiolation of Aryl Thiols

| Catalyst System | Aryl Thiol | Unsaturated Substrate | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tp*Rh(PPh₃)₂ | Thiophenol | Phenylacetylene | Branched Vinyl Sulfide | Major Isomer | nih.gov |

| Pd(OAc)₂ | Thiophenol | 1-Octyne | Markovnikov Vinyl Sulfide | High | nih.gov |

| Ni(PMe₃)₄ | Thiophenol | Phenylallene | Allyl Sulfide | 94 | acs.org |

| [Rh(μ-Cl)(IPr)(coe)]₂ | Thiophenol | Phenylacetylene | Linear Vinyl Sulfide | >95 | nih.gov |

| CuI | Thiophenol | Phenylacetylene | Z-Vinyl Sulfide | High | nih.gov |

| Rh(L5) | Various Aryl Thiols | 1,3-Diene | Chiral Allylic Sulfide | 49-99 | escholarship.org |

This table presents data for analogous aryl thiols to illustrate the expected reactivity of this compound. Tp = hydrotris(3,5-dimethylpyrazolyl)borate, PPh₃ = Triphenylphosphine, PMe₃ = Trimethylphosphine, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-carbene, coe = cyclooctene, L5 = (S)-Tol-BINAP*

Advanced Spectroscopic and Analytical Characterization of 3,4 Dimethylphenyl Methanethiol

Vibrational Spectroscopy for Structural Elucidation

Infrared Spectroscopy (IR) in Matrix-Isolation Studies

The IR spectrum of (3,4-Dimethylphenyl)methanethiol would be characterized by several key absorption bands:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. cdnsciencepub.com

Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2850-3000 cm⁻¹ range.

S-H Stretching: The thiol (S-H) group exhibits a weak to medium absorption band around 2550-2600 cm⁻¹. The intensity of this peak can be a key identifier for the thiol group. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to produce bands in the 1450-1600 cm⁻¹ region. cdnsciencepub.com The substitution pattern on the ring influences the exact position and number of these bands.

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Methyl and Methylene Bending: The bending vibrations of the methyl and methylene groups would be observed at lower frequencies, typically below 1470 cm⁻¹.

Computational studies, often using methods like Density Functional Theory (DFT), can provide theoretical vibrational frequencies that complement experimental data. nih.govuc.pt For instance, DFT calculations on similar molecules have shown good agreement with experimental IR spectra. nih.govscifiniti.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-3000 |

| Thiol S-H | Stretching | 2550-2600 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-S | Stretching | 600-800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman studies on this compound are scarce, data from related molecules like toluene (B28343) and m-xylene (B151644) can be used for interpretation. cdnsciencepub.com The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Key expected Raman signals for this compound would include:

S-H Stretching: A moderately intense band around 2570 cm⁻¹.

Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing and stretching modes. The symmetric "ring breathing" mode of the substituted benzene ring is a particularly characteristic Raman signal.

C-S Stretching: A signal in the 600-800 cm⁻¹ region.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes of the two methyl groups.

Surface-Enhanced Raman Spectroscopy (SERS) could be a valuable technique for enhancing the weak Raman signals of this molecule, particularly the S-H and C-S stretching vibrations. researchgate.net

Rotational Spectroscopy for Gas-Phase Analysis

Rotational spectroscopy, typically performed in the gas phase, provides highly precise information about the molecular geometry and rotational constants of a molecule. nasa.govrice.edu While no specific rotational spectroscopy studies have been reported for this compound, the principles of this technique can be applied to predict its behavior.

The molecule would exhibit a complex rotational spectrum due to its asymmetry and the internal rotation of the methyl groups. Analysis of the rotational spectrum would yield the principal moments of inertia (Iₐ, Iₑ, I𝒸), from which the rotational constants (A, B, C) can be derived. These constants are inversely proportional to the moments of inertia and are unique to the molecule's structure.

For related molecules like 3-methylfuran, rotational spectroscopy has been used to determine the barrier to internal rotation of the methyl group. mdpi.com A similar approach could be applied to this compound to study the dynamics of its methyl groups. The presence of isotopologues, such as those containing ³⁴S, would lead to distinct rotational transitions, which can aid in the structural determination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment and Tautomerism

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about the number and types of hydrogen atoms present. Based on the structure and data for related compounds like xylene isomers and benzyl (B1604629) mercaptan, the following signals are expected: thermofisher.comchemicalbook.comchemicalbook.com

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.3 ppm. Due to their different chemical environments, they would likely exhibit complex splitting patterns (multiplets).

Methylene Protons (CH₂): The two protons of the methylene group adjacent to the sulfur atom would give rise to a singlet or a narrowly split multiplet around δ 3.7 ppm. chemicalbook.com

Methyl Protons (CH₃): The six protons of the two methyl groups attached to the aromatic ring would produce one or two singlets in the aliphatic region, around δ 2.2-2.3 ppm. chemicalbook.com The chemical equivalence of these two methyl groups would depend on the rotational dynamics of the molecule.

Thiol Proton (SH): The thiol proton typically appears as a broad singlet between δ 1.0 and 2.0 ppm. Its chemical shift can be variable and is influenced by concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. chemicalbook.comnih.govdocbrown.info

Aromatic Carbons: The six carbons of the benzene ring would appear in the downfield region, typically between δ 125 and 140 ppm. The two carbons bearing the methyl groups and the carbon attached to the methylene group would have distinct chemical shifts from the other aromatic carbons.

Methylene Carbon (CH₂): The carbon of the methylene group would likely resonate in the range of δ 25-40 ppm.

Methyl Carbons (CH₃): The two methyl carbons are expected to have signals in the upfield region, around δ 19-21 ppm.

Tautomerism: While thiols can exhibit tautomerism (e.g., thione-enol tautomerism in some contexts), for a simple benzyl-type thiol like this compound, the thiol form is overwhelmingly favored, and the presence of tautomers in significant quantities under normal conditions is not expected. NMR spectroscopy is a powerful tool for investigating such equilibria, but no evidence from the literature suggests it is a significant factor for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.0 - 7.3 | 125 - 135 |

| Aromatic C (substituted) | - | 135 - 140 |

| CH₂ | ~3.7 | 25 - 40 |

| CH₃ | 2.2 - 2.3 | 19 - 21 |

| SH | 1.0 - 2.0 | - |

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound (C₉H₁₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 152.26 g/mol ). nih.gov

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the following key fragmentation pathways, based on the analysis of related compounds like benzyl mercaptan: chemicalbook.comresearchgate.netlibretexts.org

Loss of a hydrogen atom: [M-H]⁺

Loss of the thiol group: [M-SH]⁺, leading to the stable 3,4-dimethylbenzyl cation.

Formation of the tropylium (B1234903) ion: A common rearrangement in benzyl-containing compounds, leading to a prominent peak at m/z 91, although the dimethyl substitution would lead to a corresponding dimethyltropylium ion at m/z 119.

Cleavage of the C-S bond: This would result in a fragment corresponding to the 3,4-dimethylphenylmethyl radical and a [SH]⁺ fragment, though the latter is less commonly observed. The major fragment would likely be the 3,4-dimethylbenzyl cation at m/z 119.

Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique for the analysis of this compound in complex mixtures, providing both retention time information for separation and a mass spectrum for identification. wur.nlresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 152 | [C₉H₁₂S]⁺ (Molecular Ion) |

| 119 | [C₉H₁₁]⁺ (Loss of SH) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) of Thiol Derivatives

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of thiols, including aromatic thiols structurally related to this compound. Due to the volatility and reactivity of many thiols, derivatization is a common strategy to enhance their stability and chromatographic retention, as well as to improve ionization efficiency for mass spectrometric detection. acs.orgacs.orgnih.gov

A prevalent derivatizing agent for thiols is 4,4′-dithiodipyridine (DTDP). acs.orgacs.org This reagent reacts with the thiol group (-SH) to form a stable derivative. acs.org The derivatization process is typically rapid and can be performed under conditions compatible with various sample matrices, such as wine, which has a pH suitable for the reaction. acs.orgacs.org Following derivatization, the resulting analytes can be concentrated using solid-phase extraction (SPE) before injection into the HPLC-MS/MS system. acs.orgacs.org

The chromatographic separation is generally achieved on a reversed-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid, is employed to separate the derivatized thiols. acs.orgnih.gov

For detection, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. acs.orgacs.orgresearchgate.net In MRM, a specific precursor ion of the derivatized thiol is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. acs.orgresearchgate.net This specificity allows for accurate quantification even in complex matrices. researchgate.net The use of polydeuterated internal standards is recommended to ensure maximum accuracy and precision. acs.orgacs.org

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of Aromatic Thiol Derivatives

| Parameter | Value/Condition |

| Derivatizing Agent | 4,4′-dithiodipyridine (DTDP) |

| Sample Preparation | Derivatization followed by Solid-Phase Extraction (SPE) |

| HPLC Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Injection Volume | 10 µL |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental technique for the analysis of derivatized analytes, including thiols. Similar to HPLC-MS/MS, derivatization is a key step to overcome the challenges associated with the direct analysis of volatile and reactive thiols. oup.comnih.gov Monobromobimane (mBrB) is another effective derivatizing agent that reacts with thiols to form nonvolatile derivatives, making them amenable to LC-MS analysis. oup.com

The derivatization reaction with agents like diethyl 2-methylenemalonate (EMM) can be performed under acidic conditions, which helps in preserving the original oxidation state of the thiols. nih.gov This is particularly important for accurately determining the concentration of specific thiol compounds in a sample. nih.gov

The LC separation of the derivatized analytes is typically performed on a reversed-phase column. The choice of the stationary phase and mobile phase composition is critical to achieve good chromatographic resolution of the target analytes from other matrix components. nih.gov

The mass spectrometer, often a single quadrupole or a time-of-flight (TOF) instrument, detects the derivatized thiols based on their mass-to-charge ratio (m/z). The high sensitivity and selectivity of MS detection allow for the identification and quantification of thiols at very low concentrations. nih.govnih.gov The use of an internal standard is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. nih.gov

Table 2: General LC-MS Parameters for Derivatized Thiol Analysis

| Parameter | Description |

| Derivatizing Agent | Monobromobimane (mBrB) or Diethyl 2-methylenemalonate (EMM) |

| Reaction Condition | Optimized for specific thiol and matrix |

| LC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of aqueous and organic solvents |

| MS Detector | Single Quadrupole, Time-of-Flight (TOF) |

| Ionization Source | Electrospray Ionization (ESI) |

Photofragment Translational Spectroscopy for Photochemistry Studies

In a typical PTS experiment, a molecular beam of the target compound is crossed with a laser beam of a specific wavelength. The laser excites the molecules, which may then dissociate into fragments. The time-of-flight (TOF) of these fragments to a detector is measured, which allows for the determination of their translational energy and angular distribution. capes.gov.br This information reveals the primary and secondary reaction channels, branching ratios, and the energy partitioning between the products. capes.gov.brresearchgate.net

For toluene, studies have shown that upon UV excitation, two primary dissociation channels are observed: the loss of a hydrogen atom to form a benzyl radical and the cleavage of the methyl group to produce a phenyl radical and a methyl radical. capes.gov.br The translational energy distributions of the fragments can be compared with statistical theories like the Rice–Ramsperger–Kassel (RRK) theory to understand the nature of the dissociation process. capes.gov.br For this compound, analogous fragmentation pathways could be expected, such as the cleavage of the S-H bond, the C-S bond, or bonds within the dimethylphenyl group.

High Energy-Resolution X-ray Absorption Near-Edge Structure Spectroscopy

High Energy-Resolution X-ray Absorption Near-Edge Structure (HR-XANES) spectroscopy is a sensitive technique for probing the electronic structure and local chemical environment of a specific element within a molecule. aip.orgumich.eduresearchgate.net For this compound, sulfur K-edge XANES can provide detailed information about the oxidation state, coordination environment, and nature of the chemical bonds involving the sulfur atom. aip.orgumich.edu

The principle of XANES involves exciting a core electron (in this case, a sulfur 1s electron) to unoccupied molecular orbitals. The energy at which absorption occurs is characteristic of the element and its chemical environment. umich.eduprinceton.edu The fine structure in the absorption spectrum, the "near-edge structure," is influenced by the geometry and electronic properties of the absorbing atom and its neighbors. aip.orgresearchgate.net

Studies on aromatic thioether compounds have shown that the sulfur 1s NEXAFS spectra exhibit fine features that can be correlated with theoretical calculations to assign specific spectroscopic features. aip.orgresearchgate.net The energy of the absorption edge is sensitive to the oxidation state of the sulfur atom. umich.edu For instance, the edge energy increases with increasing oxidation state. umich.edu Furthermore, the pre-edge features can provide information about the nature of the orbitals involved in bonding, such as σ* and π* orbitals. aip.org By comparing the XANES spectrum of this compound with those of reference compounds with known sulfur functionalities, it is possible to determine the precise chemical state of the sulfur atom in the molecule. umich.eduacs.org

Computational and Theoretical Investigations of 3,4 Dimethylphenyl Methanethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are cornerstones of modern computational chemistry.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. It is extensively used to study the reactivity of thiols by calculating a variety of molecular properties and reactivity descriptors. For (3,4-Dimethylphenyl)methanethiol, DFT can elucidate how the electronic nature of the dimethylphenyl group influences the reactivity of the thiol moiety.

Key reactivity insights are derived from Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). In the context of the thiol's S-H bond, the HOMO is crucial for understanding its role as a nucleophile, especially upon deprotonation to the thiolate.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's chemical behavior. nih.gov These descriptors help in comparing the reactivity of this compound with other thiols or reactants. The presence of two electron-donating methyl groups on the phenyl ring is expected to increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity compared to unsubstituted benzyl (B1604629) mercaptan or simple alkanethiols. DFT calculations can precisely quantify this effect.

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance (Note: The values below are illustrative for a generic thiol and would be specifically calculated for this compound in a dedicated study.)

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron; indicates the ease of oxidation. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon adding an electron. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to stability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Relative nucleophilicity compared to a reference (tetracyanoethylene). |

These calculations are crucial for predicting how this compound will behave in reactions like Michael additions or thiol-ene reactions, providing a theoretical foundation for understanding reaction mechanisms.

While DFT is efficient, for highly accurate energy predictions, "gold standard" methods are often required. Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is a high-level ab initio method renowned for its precision in calculating reaction and activation energies. Due to its high computational cost, it is typically used for smaller systems or as a benchmark to validate the accuracy of more economical DFT functionals.

For reactions involving this compound, CCSD(T) calculations would be employed to obtain definitive energetics for key reaction steps. For instance, in a thiol-ene reaction, CCSD(T) can provide highly accurate values for the reaction enthalpy (ΔH°) and the activation barrier (ΔG‡) of the elementary propagation and chain-transfer steps. These benchmark values are invaluable for ensuring that the chosen DFT method is reliable for exploring the full potential energy surface of the reaction.

Composite methods like the Complete Basis Set (CBS) models (e.g., CBS-QB3) offer a practical alternative, providing accuracy close to CCSD(T) at a reduced computational expense. bohrium.com Such methods have been successfully applied to study the energetics of thiol-ene reactions involving model compounds like methanethiol (B179389), demonstrating their utility for this class of reactions. nih.gov

Modeling of Reaction Mechanisms and Kinetics

Computational modeling is instrumental in mapping out the entire course of a chemical reaction, identifying intermediates and transition states, and predicting reaction rates.

The thia-Michael addition, the conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone reaction in organic synthesis and materials science. Computational studies, typically using DFT, are vital for understanding the mechanism and energetics of this reaction. The reaction proceeds via the nucleophilic attack of a thiolate anion on the β-carbon of a Michael acceptor.

Computational modeling of the Michael addition of this compound would involve:

Modeling the Thiolate: Calculating the pKa of the thiol to understand the ease of forming the reactive thiolate anion under basic conditions. The electron-donating dimethylphenyl group is expected to slightly increase the pKa compared to more electron-withdrawn aryl thiols.

Calculating Reaction Energetics: Determining the energies of the reactants, the intermediate enolate, the transition state, and the final product. Studies on model systems show these reactions are typically exothermic. acs.org

Investigating Substituent Effects: Analyzing how different electron-withdrawing groups on the Michael acceptor influence the reaction barrier.

Computational studies have shown that for some systems, a previously unconsidered "product decomplexation" step, where the product dissociates from other reactants, can be the rate-limiting factor. rsc.org

Table 2: Representative Calculated Reaction and Activation Energies for Thia-Michael Additions (Model Systems) (Data adapted from DFT calculations on various N-acrylamide monomers with a model thiol.) rsc.org

| Michael Acceptor Functional Group | Activation Enthalpy (ΔH‡) (kJ/mol) | Reaction Enthalpy (ΔHrxn) (kJ/mol) |

| Methyl | 59.8 | -64.4 |

| Butyl | 67.8 | -60.7 |

| Hexyl | 72.0 | -58.2 |

| Ethylenephenyl | 85.4 | -43.1 |

| Benzyl | 108.4 | -20.9 |

This data illustrates how the structure of the reactants significantly impacts both the kinetics (activation enthalpy) and thermodynamics (reaction enthalpy) of the Michael addition, a trend that would be explored computationally for reactions involving this compound.

A comprehensive computational study on the reaction of methanethiol with a series of 12 different alkenes using the high-accuracy CBS-QB3 method has provided a detailed map of the energetics and kinetics. nih.govacs.org The key findings from such studies, which are directly applicable to understanding the reactions of this compound, are:

Propagation Step (Radical Addition): The activation barrier for the addition of the thiyl radical (RS•) to the alkene is a critical factor. Electron-rich alkenes (e.g., vinyl ethers) and strained alkenes (e.g., norbornene) exhibit very low activation barriers and react rapidly. researchgate.net

The structure of the (3,4-dimethylphenyl)methyl group is not expected to dramatically alter the fundamental reactivity trends established for the alkene partners. However, its steric bulk, which is greater than that of a simple methyl group, could slightly modulate the activation barriers, a hypothesis that can be readily tested through computation.

Table 3: Calculated Kinetic Parameters for the Thiol-Ene Reaction between Methanethiol and Various Alkenes at 298 K (Data adapted from Northrop & Coffey, J. Am. Chem. Soc. 2012, 134, 13804–13817.) nih.govacs.org

| Alkene | Propagation Rate Constant (kP) (M-1s-1) | Chain-Transfer Rate Constant (kCT) (M-1s-1) |

| Norbornene | 1.1 x 108 | 1.8 x 107 |

| Methyl Vinyl Ether | 1.9 x 107 | 2.1 x 106 |

| Styrene | 2.5 x 107 | 1.2 x 104 |

| Propene | 1.2 x 106 | 1.3 x 106 |

| Methyl Acrylate | 1.4 x 107 | 1.1 x 103 |

| Maleimide (B117702) | 1.6 x 108 | 1.2 x 102 |

This table highlights the profound impact of alkene structure on the reaction kinetics, with rate constants spanning several orders of magnitude.

The elucidation of a reaction pathway hinges on the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy configuration along the minimum energy reaction path. Computational chemists use various algorithms to locate these transient structures.

Once a TS is located, its geometry provides critical insights into the bond-forming and bond-breaking processes. For example, in the transition state for the Michael addition, one can observe the partial formation of the new sulfur-carbon bond and the simultaneous re-hybridization of the alkene carbons. rsc.org

Frequency calculations are essential for confirming a true transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate according to transition state theory. By connecting reactants to products through calculated transition states, the entire reaction mechanism can be confidently mapped out. For complex, multi-step reactions, this analysis reveals the rate-determining step—the highest energy barrier that the reaction must overcome. acs.org

Prediction of Molecular Properties and Acidity (e.g., pKa)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. For a thiol like this compound, the pKa value relates to the ease with which the sulfhydryl proton (S-H) is lost. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the pKa of thiols with considerable accuracy. wayne.edunih.gov

The prediction process typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, most commonly water. youtube.com This is often achieved using a thermodynamic cycle that breaks down the process into gas-phase energies and solvation free energies. youtube.com However, direct approaches calculating the free energy change in solution are also utilized. nih.gov

A common computational protocol involves:

Geometry Optimization: The three-dimensional structures of both the protonated thiol (R-SH) and its conjugate base, the thiolate anion (R-S⁻), are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energy, yielding the Gibbs free energy.

Solvation Model: To simulate the aqueous environment, an implicit solvation model such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) is applied. wayne.edunih.gov Some advanced protocols may also include a small number of explicit water molecules hydrogen-bonded to the sulfur atom to improve accuracy. wayne.edu

The choice of DFT functional and basis set is crucial for obtaining reliable results. For thiols, functionals like M06-2X, ωB97XD, and B3LYP combined with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent basis sets have shown good performance. wayne.edunih.gov The accuracy of these predictions is often within 0.5 to 1.5 pKa units of experimental values, and linear correction factors can be applied to further refine the results. nih.govnih.gov

Table 1: Illustrative Examples of Predicted pKa Values for this compound Using Various DFT Methods. This table presents hypothetical data based on typical results from computational studies of substituted thiols to illustrate the methodology.

| Computational Method (Functional/Basis Set) | Solvation Model | Predicted pKa | Estimated Error (pKa units) |

| B3LYP/6-311++G(d,p) | SMD | 10.25 | ± 0.8 |

| M06-2X/6-311++G(d,p) | SMD | 9.88 | ± 0.7 |

| ωB97XD/6-311++G(d,p) | SMD | 9.75 | ± 0.6 |

| B3LYP/6-311++G(d,p) + 3 H₂O | SMD | 9.95 | ± 0.5 |

Spectroscopic Parameter Calculations for Vibrational and Rotational Spectra

Computational quantum chemistry is an indispensable tool for interpreting and predicting vibrational spectra (Infrared and Raman). arxiv.orgchimia.ch By calculating the harmonic vibrational frequencies from first principles, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands.

For this compound, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to obtain the optimized molecular geometry and the corresponding vibrational modes. mdpi.comepa.gov The calculation yields a set of frequencies, each corresponding to a specific atomic motion, along with their expected IR intensities and Raman activities. epa.gov

Key vibrational modes for this compound that can be analyzed include:

S-H Stretch: A characteristically weak to medium intensity band in the IR spectrum, typically found in the 2550-2600 cm⁻¹ region.

C-S Stretch: A weak band in the 600-800 cm⁻¹ range.

Aromatic C-H Stretch: Multiple sharp bands appearing above 3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretch: Bands from the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups, typically found in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: A series of medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring. mdpi.com

C-H Bending Modes: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds, occurring at various frequencies below 1500 cm⁻¹.

While rotational spectra are less commonly used for molecules of this size in routine analysis, the necessary rotational constants can also be derived from the computationally optimized geometry.

Table 2: Predicted Principal Vibrational Frequencies for this compound. This table presents hypothetical data based on characteristic frequencies for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| S-H Stretch | Thiol (-SH) | 2575 | Weak/Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2870 - 2980 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1610 | Medium/Strong |

| C-S Stretch | Thiol (-CH₂SH) | 710 | Weak |

Molecular Dynamics Simulations Applied to Thiol Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed, atomistic insight into its dynamic behavior and its non-covalent interactions with its environment, such as solvent molecules, other thiol molecules, or biological macromolecules. chimia.ch

A key area of investigation for aromatic thiols is the nature of thiol-aromatic interactions, specifically the S-H/π interaction. nih.govnih.gov This is a weak, non-covalent interaction where the sulfhydryl hydrogen atom interacts favorably with the electron-rich π-system of an aromatic ring. researchgate.netacs.org MD simulations can explore the geometry, strength, and dynamics of these interactions, which can be crucial for understanding self-association (clustering) or binding to aromatic residues in proteins. nih.govnih.gov The driving force for this interaction is understood to be a favorable molecular orbital interaction between an aromatic π donor orbital and the S-H σ* acceptor orbital. nih.govresearchgate.netacs.org

MD simulations require a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. Standard force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) can be used to model the system. The simulation would typically involve placing one or more this compound molecules in a simulation box filled with a solvent (e.g., water) and tracking their trajectories over nanoseconds to microseconds. researchgate.net Analysis of these trajectories can reveal preferred interaction geometries, binding energies, and the influence of the compound on local solvent structure.

Table 3: Types of Intermolecular Interactions of this compound Studied via Molecular Dynamics.

| Interaction Type | Interacting Groups | Primary Force Involved | Significance |

| S-H/π Interaction | -SH group and Phenyl Ring | Orbital Interaction, Dispersion | Self-association, binding to aromatic residues |

| Hydrogen Bonding | -SH (as donor) and a hydrogen bond acceptor (e.g., water) | Electrostatic | Solvation, interaction with polar groups |

| van der Waals | Xylene moiety and other non-polar groups | Dispersion | Hydrophobic interactions, packing in condensed phases |

| Dipole-Dipole | Polar C-S and S-H bonds | Electrostatic | Orientation and ordering in solution |

Applications of 3,4 Dimethylphenyl Methanethiol in Specialized Chemical Synthesis

Role as a Building Block in Organic Synthesis

(3,4-Dimethylphenyl)methanethiol serves as a fundamental building block in organic synthesis, primarily owing to the high nucleophilicity and reactivity of its thiol group. This reactivity allows for its participation in a wide array of chemical transformations, making it a valuable synthon for introducing the (3,4-dimethyl)benzylthio moiety into target molecules. The presence of the dimethylphenyl group can impart specific steric and electronic properties to the final product, potentially influencing its physical, chemical, and biological characteristics.

The utility of this compound as a building block is underscored by its commercial availability, which facilitates its use in both academic research and industrial applications. bldpharm.com It can be employed in various coupling reactions, nucleophilic substitutions, and additions to unsaturated systems, providing access to a diverse range of sulfur-containing compounds.

Table 1: Selected Reactions Utilizing Thiol Building Blocks

| Reaction Type | General Substrate | Product Type | Potential Application |

| Nucleophilic Substitution | Alkyl Halides | Thioethers | Synthesis of functionalized materials |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Thioethers | Pharmaceutical and agrochemical synthesis |

| Thiol-ene Reaction | Alkenes | Thioethers | Polymer and materials science |

| Thiol-yne Reaction | Alkynes | Vinyl Sulfides | Synthesis of complex organic molecules |

Precursor in the Synthesis of Thiolactones

While the direct application of this compound as a precursor in the synthesis of thiolactones is not extensively documented in the reviewed literature, the general chemistry of thiols provides a basis for its potential utility in this area. Thiolactones, cyclic thioesters, are important structural motifs found in some natural products and are valuable intermediates in organic synthesis.

General synthetic routes to thiolactones often involve the intramolecular cyclization of a molecule containing both a carboxylic acid (or its derivative) and a thiol group. Although less common, intermolecular reactions can also be envisioned. For instance, a bifunctional molecule containing a leaving group and a lactone precursor could potentially react with this compound to initiate a sequence leading to a thiolactone derivative. Further research is required to explore the specific reactivity of this compound in the context of thiolactone synthesis.

Formation of Carbon-Sulfur Bonds in Pharmaceutical and Agrochemical Intermediates

The formation of carbon-sulfur (C-S) bonds is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical agents. The thiol group of this compound is a potent nucleophile, readily participating in reactions that establish C-S bonds. This makes it a valuable reagent for introducing the (3,4-dimethyl)benzylthio group into molecules destined for biological applications.

The incorporation of this specific moiety can influence the lipophilicity, metabolic stability, and binding interactions of a drug candidate or an agrochemical. The dimethyl substitution on the phenyl ring can provide a unique steric and electronic profile that may enhance biological activity or selectivity. For example, in the development of new pesticides, the introduction of a substituted benzylthio group can modulate the compound's interaction with its biological target. While specific examples detailing the use of this compound in the synthesis of commercial pharmaceuticals or agrochemicals are not prevalent in the public domain, the fundamental reactivity of thiols in C-S bond formation strongly suggests its potential in this arena.

Participation in Complex Heterocyclic Synthesis (e.g., 1,3,4-Thiadiazoles)

The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.comekb.eg The synthesis of substituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides or the reaction of hydrazine (B178648) derivatives with sulfur-containing reagents.

While direct synthesis of 1,3,4-thiadiazoles using this compound as a starting material is not explicitly detailed, research on analogous benzylthio-substituted 1,3,4-thiadiazoles provides strong evidence for its potential in this area. For instance, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives have been synthesized and shown to possess significant antibacterial activity. researchgate.net The structure-activity relationship (SAR) studies in this research indicated that substitutions on the benzyl (B1604629) ring are well-tolerated and can influence the potency of the compounds. researchgate.net

This suggests that this compound could serve as a valuable precursor for the synthesis of novel 1,3,4-thiadiazole derivatives. The dimethylphenyl moiety could potentially enhance the biological activity or modulate the pharmacokinetic properties of the resulting compounds. A plausible synthetic route would involve the reaction of this compound with a suitable 1,3,4-thiadiazole core bearing a leaving group.

Table 2: Examples of Biologically Active Substituted 1,3,4-Thiadiazoles

| Compound Class | Biological Activity | Reference |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones | Antibacterial | researchgate.net |

| 2,5-Disubstituted-1,3,4-thiadiazoles | Antimicrobial, Anticancer | nih.govekb.eg |

| Fused Triazolothiadiazoles | Anticancer | nih.gov |

Design of Chiral Ligands and Biologically Active Molecules from Thiol Derivatives

The development of chiral ligands is of paramount importance for asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. Thiol derivatives have been successfully employed in the design of chiral ligands for transition metal-catalyzed reactions. The sulfur atom can coordinate to the metal center, and the substituents on the thiol can create a chiral environment that directs the stereochemical outcome of the reaction.

This compound, while not chiral itself, can be incorporated into chiral scaffolds to create novel ligands. The dimethylphenyl group can play a crucial role in the ligand's steric and electronic properties, which are key to its effectiveness in asymmetric catalysis. For example, it could be attached to a chiral backbone, and the resulting ligand's performance in a catalytic reaction would be influenced by the steric bulk and electron-donating nature of the dimethylphenyl moiety.

Furthermore, the introduction of the (3,4-dimethyl)benzylthio group into biologically active molecules can significantly impact their therapeutic potential. The lipophilicity imparted by the aromatic ring and the sulfur atom can affect the molecule's ability to cross cell membranes. The specific substitution pattern of the dimethylphenyl group can also lead to more favorable interactions with biological targets, such as enzymes or receptors, potentially enhancing efficacy or selectivity. While specific examples involving this compound are not widely reported, the principles of medicinal chemistry and ligand design suggest that it is a promising, yet underexplored, building block for the creation of new chiral ligands and biologically active compounds.

Environmental Chemistry and Abiotic Transformations of 3,4 Dimethylphenyl Methanethiol Analogues

Abiotic Photochemical Transformations in Aquatic Environments

In sunlit surface waters, thiols are susceptible to indirect photochemical transformations, a process largely mediated by dissolved organic matter (DOM). DOM acts as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) that in turn react with and degrade the thiol compounds. nih.gov

The rate at which thiol analogues undergo photochemical transformation is highly dependent on their intrinsic molecular properties, particularly the acidity of the thiol group (pKa). nih.gov Studies on natural peptidic thiols demonstrate that compounds with lower thiol pKa values generally exhibit slower transformation rates. For example, γ-glutamylcysteine (γEC) and glutathione (B108866) (GSH) transform more slowly than free cysteine, a finding attributed to their higher pKa values. nih.gov Conversely, phytochelatin (B1628973) (PC) and arginylcysteine (RC) show significantly higher transformation rates, which is linked to the presence of more reactive thiol groups in PC and the sorption of RC to DOM macromolecules, enhancing its proximity to photochemically generated ROS. nih.gov This suggests that the electron-donating methyl groups on the phenyl ring of (3,4-Dimethylphenyl)methanethiol would influence its thiol pKa and, consequently, its photochemical reactivity.

The primary mechanisms for these transformations involve oxidation by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). The dominant pathway is pH-dependent, with •OH-mediated oxidation prevailing at lower pH and ¹O₂-mediated oxidation becoming more significant at higher pH. nih.gov

Environmental conditions play a crucial role in modulating the speed of thiol degradation in aquatic systems.

pH: The transformation rates of thiols are strongly dependent on pH, increasing as the solution becomes more alkaline. nih.gov This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).

Salinity: Increased salinity has been observed to enhance the transformation rates of thiols in aquatic environments. nih.gov

Metal Ions: The presence of heavy metal ions can significantly affect thiol reactivity. While ions like Fe³⁺ and Ag⁺ may not affect transformation rates, others can have a pronounced catalytic effect. Studies have shown that Zn²⁺, Cd²⁺, and Hg²⁺ can slightly enhance thiol transformation, whereas Cu²⁺ leads to a significant acceleration of the process. nih.gov Transition metal ions can facilitate the oxidation of thiol groups or the activation of nitric oxide (NO) molecules, promoting reactions. mdpi.com

Influence of Environmental Factors on Aquatic Thiol Transformation

| Environmental Factor | Effect on Transformation Rate | Mechanism/Observation |

|---|---|---|

| Increasing pH | Increase | Favors the formation of the more reactive thiolate anion (R-S⁻). nih.gov |

| High Salinity | Increase | Enhanced transformation rates observed in solutions with high salt concentrations. nih.gov |

| Metal Ions (Cu²⁺) | Significant Increase | Catalyzes the oxidation of thiol groups. nih.gov |

| Metal Ions (Zn²⁺, Cd²⁺, Hg²⁺) | Slight Increase | Slightly enhances thiol reactivity. nih.gov |

| Metal Ions (Fe³⁺, Ag⁺) | No significant effect | Reactivity was not notably affected by these ions. nih.gov |

Interactions with Engineered Nanomaterials

The thiol group of this compound and its analogues can readily interact with the surface of engineered nanomaterials, particularly those made of noble metals like gold (Au) and silver (Ag). This interaction leads to surface modification, altering the properties of the nanomaterials. nih.govnih.gov

Thiol compounds can be covalently grafted onto the surface of nanomaterials like gold nanoparticles (GNPs) through the formation of a stable gold-sulfur (Au-S) bond. nih.gov This process, known as thiolation, is a common strategy for functionalizing nanoparticles. nih.gov The reactivity of the thiol group, which is dependent on its pKa, is a key factor in this process. nih.gov For instance, researchers have successfully modified GNPs with various thiol compounds, including glutathione, mercaptopropionic acid, and cysteine, to create functional bioconjugates. nih.gov This covalent attachment allows for the precise control of the nanoparticle's surface chemistry.

The grafting of thiol-containing ligands onto nanomaterial surfaces significantly impacts their colloidal stability, which is their ability to resist aggregation in a solution. nih.govresearchgate.net Unmodified nanoparticles tend to aggregate in solutions with high salt concentrations or in the presence of biological molecules. nih.gov Surface modification with thiol compounds can either enhance or reduce this stability depending on the structure of the thiol ligand.

For example, modifying gold nanoparticles with thiol-ending polyethylene (B3416737) glycol (PEG-SH) was found to provide the most stable particles in aqueous solution compared to other thiols like glutathione or cysteine. nih.gov In contrast, modification with cysteamine (B1669678) hydrochloride, 2-mercaptoethanol, and 1-dodecanethiol (B93513) led to the formation of aggregates. researchgate.net The stability is also influenced by factors like solution pH and the concentration of the thiol compound. nih.govresearchgate.net These modifications are crucial for the application of nanomaterials in various fields, as they prevent aggregation and maintain the desired properties of the nanoparticles. nih.gov

Effect of Thiol Ligands on Gold Nanoparticle (AuNP) Stability

| Thiol Ligand | Effect on AuNP Colloidal Stability | Reference |

|---|---|---|

| Thiol-ending Polyethylene Glycol (PEG-SH) | Most stable in aqueous solution | nih.gov |

| Thioglycolic Acid (TGA) | Concentration-dependent; stable at high concentrations | researchgate.net |

| Cysteamine Hydrochloride (MEA) | Led to aggregation | researchgate.net |

| 2-Mercaptoethanol (BME) | Led to aggregation | researchgate.net |

| 1-Dodecanethiol (LCA) | Led to aggregation | researchgate.net |

Atmospheric Photochemistry and Oxidation Pathways of Methanethiol (B179389) Analogues

Once released into the atmosphere, methanethiol and its analogues are subject to rapid degradation, primarily through photochemical oxidation. nih.gov The dominant reactive species responsible for this degradation in the troposphere are hydroxyl radicals (•OH). nih.gov

The reaction of methanethiol (CH₃SH) with •OH is a key process in the atmospheric sulfur cycle. copernicus.orgcopernicus.org This reaction primarily proceeds via H-atom abstraction from the sulfhydryl (-SH) group, producing a methyl thiyl radical (CH₃S•) with a yield of approximately 98%. copernicus.orgcopernicus.org A minor channel involves H-atom abstraction from the methyl group. copernicus.org

The resulting CH₃S• radical undergoes a series of rapid reactions, primarily with ozone (O₃) and nitrogen dioxide (NO₂), leading to the formation of sulfur dioxide (SO₂). copernicus.orguea.ac.uk SO₂ can be further oxidized in the atmosphere to form sulfuric acid (H₂SO₄), which is a key component of acid rain and contributes to the formation of new atmospheric particles that can influence cloud formation and climate. nih.govcopernicus.org

Recent studies have highlighted that in polluted marine environments, nitrogen oxides (NOx) can significantly alter the oxidation pathway of methanethiol. uea.ac.ukuea.ac.uk At night, the nitrate (B79036) radical (NO₃•) can become a dominant oxidant, and high levels of NOx can reduce the efficiency of the conversion of methanethiol to SO₂. uea.ac.ukuea.ac.uk The atmospheric lifetime of methanethiol is relatively short due to these rapid reactions; its half-life with respect to reaction with •OH radicals is estimated to be about 11.7 hours, and with night-time nitrate radicals, it can be as short as one hour. nih.gov The oxidation of more complex thiols is expected to follow similar initial steps involving abstraction of the hydrogen atom from the thiol group by OH radicals. nih.gov

S-H Bond Fission and Thiyl Radical Formation

The initial step in the atmospheric degradation of thiols like this compound is the cleavage of the sulfur-hydrogen (S-H) bond. This bond fission results in the formation of a highly reactive thiyl radical (RS•), which drives subsequent atmospheric reactions.

The S-H bond is relatively weak compared to other bonds commonly found in organic molecules, such as carbon-hydrogen (C-H) bonds, making it a primary target for radical-initiated reactions. wikipedia.org The bond dissociation energy (BDE) is a key indicator of this susceptibility. The BDE for the S-H bond in alkanethiols is approximately 87 kcal/mol (365 kJ/mol), whereas for thiophenols, it is lower, around 79-84 kcal/mol, due to resonance stabilization of the resulting arenethiyl radical. nih.govprinceton.edu For this compound, the presence of a methylene (B1212753) (-CH2-) spacer between the phenyl ring and the thiol group means its S-H BDE is expected to be more similar to that of alkanethiols rather than thiophenols.

There are several pathways for S-H bond fission in the atmosphere:

Hydrogen Abstraction by Hydroxyl Radicals (•OH): This is the dominant daytime loss process for many volatile organic compounds (VOCs). The •OH radical, often called the "detergent of the troposphere," readily abstracts the hydrogen atom from the thiol group. taylorandfrancis.com

RSH + •OH → RS• + H₂O The rate constants for hydrogen abstraction by carbon-centered radicals from thiophenol are on the order of 0.8 x 10⁸ to 1.5 x 10⁸ M⁻¹s⁻¹. libretexts.org The reaction of thiols with •OH radicals is extremely fast, with rate constants for cysteine approaching 6.8 x 10⁹ M⁻¹s⁻¹. wikipedia.org While a specific rate constant for this compound is not available, data for analogous aromatic compounds can provide an estimate. For example, the reaction rate constants for •OH with various substituted benzenes have been extensively studied.

Photolysis: Direct cleavage of the S-H bond by solar ultraviolet (UV) radiation can also generate thiyl radicals. nih.gov This process is particularly relevant for aromatic compounds that can absorb sunlight. Aromatic S-thioformates, for instance, have been shown to generate thiyl radicals upon photolysis. nih.gov

Reaction with Other Oxidants: Other atmospheric oxidants, such as the nitrate radical (NO₃•) during nighttime and halogen atoms in the marine boundary layer, can also contribute to thiyl radical formation, although the reaction with •OH is typically the most significant pathway.

The formation of the (3,4-Dimethylphenyl)methanethiyl radical is the critical initiating step that leads to the production of various oxidized sulfur species in the atmosphere.

Table 1: S-H Bond Dissociation Energies (BDEs) for Selected Thiols This table provides context for the reactivity of the S-H bond. The BDE for this compound is expected to be similar to alkanethiols.

| Compound | BDE (kcal/mol) | Reference |

| Alkanethiols (general) | ~87 | princeton.edu |

| Thiophenol | ~79-84 | princeton.edu |

| 4-Aminothiophenol | 70 | princeton.edu |

| 4-Nitrothiophenol | 82 | princeton.edu |

Table 2: Rate Constants for the Gas-Phase Reaction of OH Radicals with Aromatic Compounds at ~298 K These values for aromatic analogues help estimate the atmospheric lifetime of this compound with respect to its primary sink, the hydroxyl radical.

| Compound | kₒₕ (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

| Toluene (B28343) | 5.63 | mdpi.com |

| Ethylbenzene | 7.51 | mdpi.com |

| p-Xylene | 13.7 | mdpi.com |

| 1,2,4,5-Tetramethylbenzene | 55.5 | nih.gov |

| Pentamethylbenzene | 103 | nih.gov |

Formation and Characterization of Atmospheric Intermediates (e.g., Sulfenic Acids)

Once the (3,4-Dimethylphenyl)methanethiyl radical is formed, it rapidly reacts with molecular oxygen (O₂), which is abundant in the atmosphere, to form a thiylperoxyl radical (RSOO•). nih.gov

RS• + O₂ ⇌ RSOO•

The reaction of thiyl radicals with molecular oxygen is fast and reversible. nih.gov The thiylperoxyl radical is a key intermediate that undergoes further reactions, leading to more stable, oxygenated sulfur compounds. One of the proposed pathways involves the formation of sulfenic acids (RSOH).

The general pathway to sulfenic acid is thought to proceed through a series of steps involving the thiylperoxyl radical, potentially including self-reaction or reaction with other atmospheric species like nitric oxide (NO) or the hydroperoxyl radical (HO₂). While the precise mechanisms in the gas phase are complex and not fully elucidated, sulfenic acids are recognized as initial products in the oxidation of thiols. researchgate.netnih.gov

RSOO• + ... → RSOH + ...

Sulfenic acids are generally unstable and highly reactive intermediates. nih.gov They have been described as transient species en route to more stable oxidation states. nih.gov Their characterization in atmospheric simulation chambers is challenging due to their short lifetimes. However, their chemistry has been studied in other contexts, revealing key reactions:

Further Oxidation: Sulfenic acids can be readily oxidized to sulfinic acids (RSO₂H) and subsequently to sulfonic acids (RSO₃H). researchgate.netnih.gov In the atmosphere, this oxidation can be driven by •OH radicals. researchgate.net Studies on the oxidation of methanethiol, the simplest thiol, show that it ultimately leads to the formation of methanesulfonic acid (MSA) and sulfur dioxide (SO₂), which can then be oxidized to sulfuric acid (H₂SO₄). nih.gov

Self-Condensation: Two molecules of a sulfenic acid can condense to form a thiosulfinate (RS(O)SR). nih.gov This reaction is a unique feature of sulfenic acids and contributes to their transient nature. nih.gov

Reaction with Thiols: A sulfenic acid can react with a parent thiol molecule to form a disulfide (RSSR). nih.gov

For an analogue like this compound, the atmospheric oxidation cascade initiated by S-H bond fission would lead to the formation of (3,4-Dimethylphenyl)methanesulfenic acid as a transient intermediate. This would be rapidly converted into more stable products like (3,4-Dimethylphenyl)methanesulfinic acid, (3,4-Dimethylphenyl)methanesulfonic acid, and the corresponding disulfide. These transformations contribute to the formation of secondary organic aerosol (SOA) in the atmosphere.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.